Crocina

Descripción general

Descripción

El azafrán es una especia derivada de la flor del Crocus sativus, comúnmente conocido como el azafrán. Los estigmas y estilos de color carmesí intenso, llamados hebras, se recolectan y se secan para su uso principalmente como condimento y agente colorante en los alimentos. El azafrán contiene varios compuestos bioactivos, que incluyen crocina, crocetina, picrothis compound y safranal, que contribuyen a su color, sabor y aroma únicos .

Mecanismo De Acción

Los compuestos bioactivos del azafrán ejercen sus efectos a través de varios objetivos moleculares y vías:

Crocina: Actúa como antioxidante al eliminar los radicales libres y reducir el estrés oxidativo.

Safranal: Modula los niveles de neurotransmisores, contribuyendo a sus efectos antidepresivos.

Crocetina: Inhibe el crecimiento de las células cancerosas al inducir la apoptosis e inhibir la proliferación celular.

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Alzheimer's Disease (AD)

- Recent studies indicate that crocin may play a crucial role in managing Alzheimer's disease. Research has shown that crocin inhibits the generation of amyloid-beta (Aβ), a key protein involved in the pathogenesis of AD. It promotes non-amyloidogenic processing of amyloid precursor protein (APP) and reduces endoplasmic reticulum (ER) stress in neuronal cells .

- In transgenic mouse models, crocin has been shown to enhance blood-brain barrier (BBB) function, reduce Aβ load, and improve cognitive performance by increasing antioxidant defenses .

Parkinson's Disease

- Crocin has demonstrated potential in increasing dopamine levels in the brain, which may be beneficial for patients with Parkinson's disease. It protects against oxidative damage and supports neuronal health .

Anticancer Properties

Crocin exhibits significant anticancer effects across various cancer types:

- Breast Cancer : Studies have indicated that crocin can inhibit cell proliferation and induce apoptosis in breast cancer cells through multiple signaling pathways .

- Lung Cancer : Research suggests that crocin may suppress tumor growth by modulating pathways related to inflammation and cell cycle regulation .

- Mechanisms of Action : The anticancer effects of crocin are attributed to its ability to induce oxidative stress in cancer cells, leading to apoptosis while sparing normal cells .

Anti-inflammatory and Antioxidant Activities

Crocin has been recognized for its anti-inflammatory properties:

- It reduces inflammatory markers and mediates the suppression of pro-inflammatory cytokines. This action is particularly relevant in conditions such as chronic obstructive pulmonary disease (COPD), where crocin has been shown to alleviate depression induced by inflammation .

- The antioxidant capacity of crocin helps protect various tissues, including brain vasculature and renal tissues, from oxidative damage, thereby supporting overall health .

Other Therapeutic Applications

Cardiovascular Health

- Crocin exhibits anti-hypertensive effects and improves endothelial function, contributing to cardiovascular health. Its ability to inhibit platelet aggregation further supports its role in preventing cardiovascular diseases .

Psychological Health

- Clinical trials have indicated that crocin possesses antidepressant properties, potentially offering a natural alternative for managing depression without significant side effects .

Summary of Key Findings

The following table summarizes the applications and mechanisms of action of crocin based on recent research:

Análisis Bioquímico

Biochemical Properties

Crocin interacts with various enzymes, proteins, and other biomolecules. It has been suggested that crocin inhibits adipogenesis, promotes lipolysis through activation of AMPK , and attenuates diabetic nephropathy–associated inflammation and oxidative stress responses in rats via NLRP3 inflammasomes . It also has the ability to protect against brain diseases .

Cellular Effects

Crocin has significant effects on various types of cells and cellular processes. It has been shown to have antiproliferative effects on prostate cancer cell lines, hampering the progression of the cell cycle by suppressing the expression of cyclin D1 . Crocin also significantly increased the mRNA levels of both p53 and B-cell lymphoma 2-associated X protein (Bax), while decreasing B-cell lymphoma 2 (Bcl-2) mRNA expressions .

Molecular Mechanism

Crocin exerts its effects at the molecular level through various mechanisms. It has been suggested that crocin’s mechanism of action may be related to the regulation of biotin riboflavin and arachidonic acid metabolism, the activation of CYP4A11/PPARγ pathway, and the inhibition of TGF-β/Smad pathway in the kidney .

Temporal Effects in Laboratory Settings

In laboratory settings, research has demonstrated that saffron crocin is improbable to become bioavailable in systemic compartments after oral administration because it is rapidly hydrolyzed . The glycosylation process enhances water solubility and stability and regulates metabolite compartmentalization .

Dosage Effects in Animal Models

The effects of crocin vary with different dosages in animal models. For instance, treatment of animals with a medium dose of crocin resulted in a significant increase in sucrose preference compared to the vehicle-treated group . Both a high dose of crocin and imipramine produced a significantly increased percentage in sucrose preference compared to the vehicle-treated group .

Metabolic Pathways

Crocin is involved in various metabolic pathways. The crocin biosynthesis pathway in Crocus sativus L. includes the upstream methylerythritol phosphate (MEP) pathway from pyruvate/glyceraldehyde 3-phosphate to geranylgeranyl pyrophosphate (GGPP), the midstream carotenoid pathway from GGPP to zeaxanthin, and the downstream crocin pathway from zeaxanthin to crocin .

Transport and Distribution

The transport and distribution of crocin within cells and tissues involve several transporters. Three transporters, belonging to both the multidrug and toxic compound extrusion and ATP binding cassette C (ABCC) families, were coexpressed with crocins and were able to mediate transport of several crocins when expressed in yeast microsomes .

Subcellular Localization

The subcellular localization of crocin spans multiple compartments. The initial precursor, zeaxanthin, is localized in plastids, whereas the final products, crocins, accumulate in vacuoles . The crocin biosynthetic pathway encompasses multiple subcellular locations: the initial precursor, zeaxanthin, is localized in plastids, whereas the final products, crocins, accumulate in vacuoles .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El azafrán se obtiene principalmente de los estigmas secos de las flores de Crocus sativus. La preparación sintética de los compuestos bioactivos del azafrán, como la crocina y el safranal, implica complejas técnicas de síntesis orgánica. Estos compuestos pueden sintetizarse mediante reacciones de varios pasos que involucran la oxidación de carotenoides y procesos de esterificación posteriores .

Métodos de Producción Industrial

La producción industrial de azafrán implica el cultivo de flores de Crocus sativus, que se cosechan manualmente. Los estigmas se separan cuidadosamente y se secan para preservar su calidad. Las técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) y la espectrometría de masas de cromatografía de gases (GC-MS) se utilizan para aislar y cuantificar los compuestos bioactivos en el azafrán .

Análisis De Reacciones Químicas

Tipos de Reacciones

El azafrán experimenta varias reacciones químicas, que incluyen oxidación, reducción y sustitución. Los principales compuestos bioactivos, como la crocina y el safranal, están involucrados en estas reacciones.

Reactivos y Condiciones Comunes

Oxidación: La this compound puede oxidarse a crocetina utilizando agentes oxidantes como el permanganato de potasio.

Reducción: La crocetina puede reducirse a dihidrocrocetina utilizando agentes reductores como el borohidruro de sodio.

Sustitución: El safranal puede sufrir reacciones de sustitución con nucleófilos en condiciones ácidas o básicas.

Principales Productos Formados

Oxidación: Crocetina

Reducción: Dihidrocrocetina

Sustitución: Diversos derivados de safranal

Comparación Con Compuestos Similares

Los compuestos bioactivos del azafrán, como la crocina y el safranal, son únicos en comparación con otros compuestos similares:

Curcumina: Encontrada en la cúrcuma, tiene propiedades antioxidantes y antiinflamatorias similares pero difiere en la estructura química.

Licopeno: Encontrado en los tomates, comparte propiedades antioxidantes pero carece del aroma y sabor distintivos del azafrán.

Beta-caroteno: Encontrado en las zanahorias, tiene una estructura de carotenoides similar pero diferentes actividades biológicas.

Compuestos Similares

- Curcumina

- Licopeno

- Beta-caroteno

El azafrán destaca por su combinación única de compuestos bioactivos, lo que lo convierte en una especia valiosa con diversas aplicaciones en varios campos.

Actividad Biológica

Crocin, a carotenoid pigment primarily derived from saffron (Crocus sativus L.), has garnered significant attention in recent years due to its diverse biological activities. This article explores the pharmacological properties of crocin, focusing on its antioxidant, anti-inflammatory, neuroprotective, and metabolic effects, supported by various studies and clinical trials.

1. Antioxidant Properties

Crocin exhibits potent antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. The mechanisms through which crocin exerts its antioxidant effects include:

- Scavenging Free Radicals : Crocin has been shown to neutralize reactive oxygen species (ROS) through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms, effectively reducing oxidative damage in cells .

- Enhancing Antioxidant Enzyme Activity : Studies indicate that crocin increases the expression of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby enhancing the cellular antioxidant defense system .

Table 1: Effects of Crocin on Antioxidant Enzymes

| Study | Model | Dose | Key Findings |

|---|---|---|---|

| Jalili et al. | Diabetic rats | 100 mg/kg | Increased SOD and CAT levels; reduced malondialdehyde (MDA) levels |

| Li et al. | Endothelial cells | 10 µM | Modulated ROS-induced dysfunction via GPx1/ROS/KCa3.1 pathway |

| Dianat et al. | Pulmonary hypertension model | 50 mg/kg | Regulated OXR1 signaling pathway, reducing oxidative stress |

2. Anti-Inflammatory Effects

Crocin's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines and pathways:

- Inhibition of COX-2 and iNOS : Research has demonstrated that crocin reduces the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are critical mediators in inflammatory responses .

- Reduction of Cytokine Levels : Crocin administration has been linked to decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), contributing to its anti-inflammatory effects .

Case Study: Crocin in Doxorubicin-Induced Nephrotoxicity

In a rat model of doxorubicin-induced nephrotoxicity, crocin significantly reduced kidney injury markers by modulating inflammatory pathways and decreasing oxidative stress indices .

3. Neuroprotective Activity

The neuroprotective effects of crocin have been extensively studied, particularly in the context of neurodegenerative diseases:

- Anti-Apoptotic Effects : Crocin has shown potential in preventing neuronal cell death by inhibiting apoptotic pathways and promoting cell survival in models of oxidative stress .

- Cognitive Enhancement : Clinical trials suggest that crocin may improve cognitive function and memory in patients with Alzheimer's disease or other forms of dementia .

Table 2: Neuroprotective Effects of Crocin

| Study | Model | Dose | Key Findings |

|---|---|---|---|

| Zhang et al. | PC-12 cells | 10 µM | Reduced apoptosis; enhanced cell viability |

| Khoshdel et al. | Alzheimer's patients | 30 mg/day for 12 weeks | Improved cognitive scores; reduced anxiety levels |

4. Metabolic Effects

Crocin's impact on metabolic syndrome has been evaluated in several clinical trials:

- Improvement in Metabolic Parameters : A study involving patients with metabolic syndrome showed that daily administration of crocin led to significant reductions in cholesterol and triglyceride levels compared to placebo .

- Insulin Sensitivity : In animal models, crocin has been effective in reversing insulin resistance induced by high-fructose diets, highlighting its potential as a therapeutic agent for type 2 diabetes .

Table 3: Effects of Crocin on Metabolic Syndrome

| Study | Population | Dose | Key Findings |

|---|---|---|---|

| Mohammadi et al. | Metabolic syndrome patients | 100 mg/day for 6 weeks | Significant reduction in cholesterol and triglycerides |

| Xi et al. | Wistar rats on high-fructose diet | 200 mg/kg | Normalized insulin levels; improved lipid profiles |

Propiedades

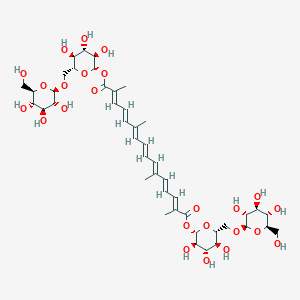

IUPAC Name |

bis[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H64O24/c1-19(11-7-13-21(3)39(59)67-43-37(57)33(53)29(49)25(65-43)17-61-41-35(55)31(51)27(47)23(15-45)63-41)9-5-6-10-20(2)12-8-14-22(4)40(60)68-44-38(58)34(54)30(50)26(66-44)18-62-42-36(56)32(52)28(48)24(16-46)64-42/h5-14,23-38,41-58H,15-18H2,1-4H3/b6-5+,11-7+,12-8+,19-9+,20-10+,21-13+,22-14+/t23-,24-,25-,26-,27-,28-,29-,30-,31+,32+,33+,34+,35-,36-,37-,38-,41-,42-,43+,44+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBIKDIMAPSUBY-RTJKDTQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)O[C@@H]1O[C@@H]([C@H]([C@@H]([C@H]1O)O)O)CO[C@@H]2O[C@@H]([C@H]([C@@H]([C@H]2O)O)O)CO)/C)/C)/C=C/C=C(/C(=O)O[C@@H]3O[C@@H]([C@H]([C@@H]([C@H]3O)O)O)CO[C@@H]4O[C@@H]([C@H]([C@@H]([C@H]4O)O)O)CO)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H64O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046172 | |

| Record name | Crocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

977.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Crocin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble in hot water, giving an orange-colored solution /Di-gentiobiose ester/, Sparingly soluble in absolute alcohol, ether, other organic solvents /Di-gentiobiose ester/ | |

| Record name | Crocin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Crocin, the main pigment of Crocus sativus L., has been shown to have antiproliferative effects on cancer cells, but the involved mechanisms are only poor understood. This study focused on probable effect of crocin on the immortality of hepatic cancer cells. Cytotoxicity of crocin (IC50 3 mg/mL) in hepatocarcinoma HepG2 cells was determined after 48 hr by neutral red uptake assay and MTT test. Immortality was investigated through quantification of relative telomerase activity with a quantitative real-time PCR-based telomerase repeat amplification protocol (qTRAP). Telomerase activity in 0.5 ug protein extract of HepG2 cells treated with 3 mg/mL crocin was reduced to about 51% as compared to untreated control cells. Two mechanisms of inhibition, i.e. interaction of crocin with telomeric quadruplex sequences and down regulation of hTERT expression, were examined using FRET analysis to measure melting temperature of a synthetic telomeric oligonucleotide in the presence of crocin and quantitative real-time RT-PCR, respectively. No significant changes were observed in the Tm telomeric oligonucleotides, while the relative expression level of the catalytic subunit of telomerase (hTERT) gene showed a 60% decrease as compared to untreated control cells. In conclusion, telomerase activity of HepG2 cells decreases after treatment with crocin, which is probably caused by down-regulation of the expression of the catalytic subunit of the enzyme., Background Traditional drug discovery approaches are mainly relied on the observed phenotypic changes following administration of a plant extract, drug candidate or natural product. Recently, target-based approaches are becoming more popular. The present study aimed to identify the cellular targets of crocin, the bioactive dietary carotenoid present in saffron, using an affinity-based method. Methods Heart, kidney and brain tissues of BALB/c mice were homogenized and extracted for the experiments. Target deconvolution was carried out by first passing cell lysate through an affinity column prepared by covalently attaching crocin to agarose beads. Isolated proteins were separated on a 2D gel, trypsinized in situ and identified by MALDI-TOF/TOF mass spectrometry. MASCOT search engine was used to analyze Mass Data. Results Part of proteome that physically interacts with crocin was found to consist of beta-actin-like protein 2, cytochrome b-c1 complex subunit 1, ATP synthase subunit beta, tubulin beta-3 chain, tubulin beta-6 chain, 14-3-3 protein beta/alpha, V-type proton ATPase catalytic subunitA, 60 kDa heat shock protein, creatine kinase b-type, peroxiredoxin-2, cytochrome b-c1 complex subunit 2, acetyl-coA acetyltransferase, cytochrome c1, proteasome subunit alpha type-6 and proteasome subunit alpha type-4. Conclusion The present findings revealed that crocin physically binds to a wide range of cellular proteins such as structural proteins, membrane transporters, and enzymes involved in ATP and redox homeostasis and signal transduction., ...treatment of PC-12 cells with crocin inhibited cell membrane lipid peroxidation and restored intracellular /Superoxide dismutase/ SOD activity even more efficacious than a-tocopherol at the same concentration. Further, in vitro studies demonstrated that the underlying mechanism through which crocin combats ischemic stress-induced neural cell death is by increasing /glutathione peroxidase/ GSH activities and preventing the activation of c-Jun NH2-terminal kinases (JNK) pathway... | |

| Record name | Crocin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

...the Fluka product was not a pure alpha-crocin sample; five other types of crocins in addition to an unknown impurity were seen in its chromatogram. | |

| Record name | Crocin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solid /Di-gentiobiose ester/, Hydrated brownish-red needles from methanol /Di-gentiobiose ester/ | |

CAS No. |

42553-65-1, 39465-00-4, 94238-00-3 | |

| Record name | Crocin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42553-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039465004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042553651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gardenia Yellow | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094238003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crocin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11874 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Crocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Crocin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CROCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/877GWI46C2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Crocin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Crocin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

186 °C (effervescence) /Di-gentiobiose ester/, 186 °C | |

| Record name | Crocin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8211 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Crocin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.